molecular formula C33H40I6N6O15 B1672076 Ioforminol CAS No. 1095110-48-7

Ioforminol

Cat. No.: B1672076
CAS No.: 1095110-48-7
M. Wt: 1522.1 g/mol
InChI Key: BFVVDRUCXCIALU-UHFFFAOYSA-N
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Description

Ioforminol is a triiodobenzenedicarboxamide derivative that has been primarily investigated as a diagnostic agent for X-ray imaging. This compound has been used in clinical trials to study its diagnostic efficacy and safety, particularly in high-risk elderly subjects undergoing coronary catheterization .

Chemical Reactions Analysis

Ioforminol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired products are formed. Major products from these reactions include iodinated derivatives and deiodinated compounds, which can be further analyzed for their physicochemical properties .

Mechanism of Action

The mechanism of action of Ioforminol involves its role as a radiographic contrast agent. When administered intravenously, this compound enhances the contrast of blood vessels and tissues in X-ray imaging by increasing the absorption of X-rays. This is achieved through the presence of iodine atoms in its structure, which have a high atomic number and effectively absorb X-rays . The molecular targets and pathways involved in its action are primarily related to its distribution and excretion in the body, ensuring that it provides clear imaging without causing significant adverse effects .

Comparison with Similar Compounds

Ioforminol can be compared with other similar compounds such as iodixanol, iohexol, and iopamidol, which are also used as radiographic contrast agents. Compared to these compounds, this compound has a unique structure that provides lower osmolality and higher hydrophilicity, making it a safer option for patients with renal impairment . The similar compounds share the common feature of containing iodine atoms, but Ioform

Biological Activity

Ioforminol, also known as GE-145 or AN-113111, is an iodinated contrast agent primarily used in medical imaging, particularly in X-ray procedures. It is a dimeric compound that exhibits unique properties beneficial for enhancing imaging quality while minimizing adverse effects. This article delves into the biological activity of this compound, highlighting its pharmacological profile, safety considerations, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex chemical structure, which includes multiple iodinated phenyl groups. The molecular formula can be summarized as follows:

C20H24I6N4O6\text{C}_{20}\text{H}_{24}\text{I}_{6}\text{N}_{4}\text{O}_{6}
PropertyValue
Molecular Weight640.0 g/mol
SolubilityHighly soluble in water
Iodine Content6 iodine atoms
pH6.0 - 7.5
StabilitySupersaturated solutions

This compound functions as a low-osmolar contrast medium (LOCM), which allows for improved imaging clarity by enhancing the contrast between the vascular structures and surrounding tissues during X-ray imaging. Its mechanism involves the absorption of X-rays due to the high iodine content, which effectively increases the visibility of blood vessels and organs.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid distribution within the vascular system upon administration. Studies have shown that it is predominantly excreted via the kidneys, with a half-life ranging from 1 to 3 hours post-injection.

Safety Profile

While this compound is generally well-tolerated, it is essential to consider potential adverse effects such as:

  • Hypersensitivity Reactions : Some patients may experience allergic reactions ranging from mild to severe.
  • Nephrotoxicity : There is a risk of contrast-induced nephropathy, particularly in patients with pre-existing renal impairment.
  • Cardiovascular Effects : Research has indicated instances of ventricular fibrillation during procedures involving this compound, necessitating caution in at-risk populations .

Case Study 1: Cardiotoxicity Assessment

A notable study published in Acta Radiologica investigated the cardiotoxicity associated with this compound during coronary arteriography in pigs. The findings highlighted a significant incidence of ventricular fibrillation linked to high doses of the contrast agent. The study underscored the importance of careful dose management and monitoring during procedures .

Case Study 2: Patient Recruitment for Clinical Trials

A case study by Acclinate focused on enhancing recruitment strategies for clinical trials involving this compound among diverse populations. The initiative led to a marked increase in participant enrollment, demonstrating effective engagement strategies tailored to specific demographic groups .

Table 2: Summary of Case Study Findings

StudyKey FindingsImplications
CardiotoxicityVentricular fibrillation observed in animal modelsNeed for dose management
Clinical TrialsIncreased diversity in participant recruitmentImproved representation in research studies

Properties

CAS No.

1095110-48-7

Molecular Formula

C33H40I6N6O15

Molecular Weight

1522.1 g/mol

IUPAC Name

5-[[3-[3,5-bis(2,3-dihydroxypropylcarbamoyl)-N-formyl-2,4,6-triiodoanilino]-2-hydroxypropyl]-formylamino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide

InChI

InChI=1S/C33H40I6N6O15/c34-22-18(30(57)40-1-13(52)7-46)24(36)28(25(37)19(22)31(58)41-2-14(53)8-47)44(11-50)5-17(56)6-45(12-51)29-26(38)20(32(59)42-3-15(54)9-48)23(35)21(27(29)39)33(60)43-4-16(55)10-49/h11-17,46-49,52-56H,1-10H2,(H,40,57)(H,41,58)(H,42,59)(H,43,60)

InChI Key

BFVVDRUCXCIALU-UHFFFAOYSA-N

SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N(CC(CN(C=O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C=O)I)C(=O)NCC(CO)O)I

Canonical SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N(CC(CN(C=O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C=O)I)C(=O)NCC(CO)O)I

Appearance

Solid powder

Key on ui other cas no.

1095110-48-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(formyl-(3-(formyl-(3,5-bis (2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodophenyl) amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
GE 145
GE-145
GE145 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ioforminol
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ioforminol
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ioforminol
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ioforminol
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ioforminol
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ioforminol

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